molecular formula C9H11ClN4 B2753403 5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride CAS No. 2445790-30-5

5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride

Cat. No. B2753403
CAS RN: 2445790-30-5
M. Wt: 210.67
InChI Key: MFZCOLILQQMEMV-UHFFFAOYSA-N
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Description

Azidomethyl groups are commonly used in the synthesis of various organic compounds due to their reactivity . They can be incorporated into molecules to modify their properties or to serve as a functional group for further reactions .


Synthesis Analysis

The synthesis of azidomethyl compounds often involves the reaction of an appropriate precursor molecule with an azide ion . The specific synthesis pathway would depend on the structure of the precursor molecule and the desired product .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various analytical techniques such as X-ray diffraction . The exact structure of “5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride” would need to be determined experimentally .


Chemical Reactions Analysis

Azidomethyl compounds can participate in a variety of chemical reactions, including those involving the azide group . The specific reactions that “this compound” can undergo would depend on its molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined using various analytical techniques . The specific properties of “this compound” would need to be determined experimentally .

Scientific Research Applications

Chemical Synthesis and Derivatives

5-(Azidomethyl)-2,3-dihydro-1H-isoindole hydrochloride's role in scientific research primarily involves its utility in chemical synthesis, contributing to the development of various chemical compounds. The substance is instrumental in the synthesis of novel chemical entities due to its azidomethyl group, which offers a versatile functional handle for further chemical transformations. For instance, nucleophilic tele-substitution in chloroformyl indoles with sodium azide can result in the formation of azidoindoles, showcasing the azide group's reactivity and its potential to open new synthetic pathways for indole derivatives (Pluta et al., 1988). Additionally, azido compounds like 5-(Azidomethyl)-2,3-dihydro-1H-isoindole hydrochloride have been explored for orthogonal synthesis methods, enabling the creation of isoindole and isoquinoline derivatives, highlighting the compound's significance in expanding the chemical space of heterocyclic chemistry (Hui & Chiba, 2009).

Bioreductive Antitumor Agents

Research into bioreductively activated antitumor agents has also benefited from compounds structurally related to 5-(Azidomethyl)-2,3-dihydro-1H-isoindole hydrochloride. The exploration of 2-cycloalkyl and 2-alkyl indoloquinones, substituted with aziridines including those bearing azido groups, has demonstrated promising cytotoxicity against hypoxic cells. Such studies underscore the potential of azido-substituted compounds in the development of more effective cancer therapies by targeting hypoxic tumor environments, a hallmark of many solid tumors (Naylor et al., 1997).

Chemiluminescence in Analytical Chemistry

The scientific applications of 5-(Azidomethyl)-2,3-dihydro-1H-isoindole hydrochloride extend into analytical chemistry as well. Compounds containing azidomethyl groups, similar to this chemical, have been utilized in developing highly sensitive chemiluminescence derivatization reagents. These reagents are particularly valuable in detecting low concentrations of biomolecules in complex matrices, offering a powerful tool for bioanalytical applications and enhancing the sensitivity and specificity of various analytical methods (Ishida et al., 1997).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For pharmaceutical compounds, this often involves binding to a specific receptor or enzyme . The mechanism of action of “5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride” would need to be determined experimentally .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some azidomethyl compounds can be explosive under certain conditions . Appropriate safety precautions should be taken when handling "5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride" .

Future Directions

The future directions for research on “5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride” would depend on its properties and potential applications. For example, if it has promising pharmaceutical properties, further studies could focus on its mechanism of action and potential therapeutic uses .

properties

IUPAC Name

5-(azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c10-13-12-4-7-1-2-8-5-11-6-9(8)3-7;/h1-3,11H,4-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZCOLILQQMEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)CN=[N+]=[N-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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